Pyrrolidine-1-carboximidamide acetate

Vue d'ensemble

Description

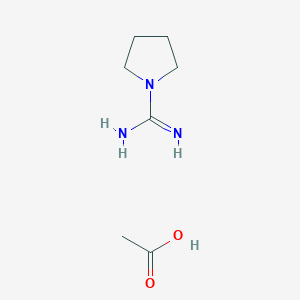

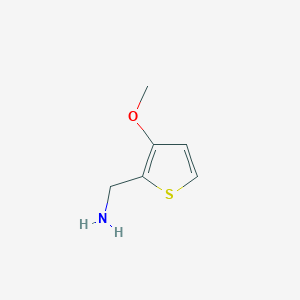

Pyrrolidine-1-carboximidamide acetate is a biochemical compound used for proteomics research . It has a molecular formula of C5H11N3•C2H4O2 and a molecular weight of 173.21 .

Molecular Structure Analysis

The molecular structure of Pyrrolidine-1-carboximidamide acetate is represented by the formula C5H11N3•C2H4O2 . The InChI code for the compound is InChI=1S/C5H11N3/c6-5(7)8-3-1-2-4-8/h1-4H2,(H3,6,7) .Physical And Chemical Properties Analysis

Pyrrolidine-1-carboximidamide acetate has a molecular weight of 173.21 . The compound has a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 .Applications De Recherche Scientifique

Asymmetric Organocatalysis

Pyrrolidine-1-carboximidamide acetate: is utilized in the field of asymmetric organocatalysis. It serves as a building block for synthesizing chiral pyrrolidine-based organocatalysts. These catalysts are crucial for inducing stereoselectivity in chemical reactions, which is fundamental in producing enantiomerically pure pharmaceuticals .

Synthesis of Bioactive Molecules

The compound plays a significant role in the synthesis of bioactive molecules, especially those with a pyrrolidine ring. This structural motif is common in biologically active natural and synthetic compounds, making it a valuable scaffold in drug discovery .

Chemical Building Blocks

As a chemical building block, Pyrrolidine-1-carboximidamide acetate is used in the construction of complex molecular architectures. Its versatility allows for the development of various synthetic pathways in organic chemistry .

Ligand Design

In the design of ligands, this compound provides a pyrrolidine scaffold that can be functionalized to bind selectively to specific targets. This is particularly useful in the development of new therapeutic agents where target specificity is paramount .

Natural Product Synthesis

The compound is also employed in the synthesis of natural products. Its structural features enable the formation of complex natural compounds, which can have various applications in medicine and biology .

Material Science

In material science, Pyrrolidine-1-carboximidamide acetate can be used to create novel materials with unique properties. Its incorporation into polymers or other materials could lead to advancements in technology and industry .

Catalysis Research

It is instrumental in catalysis research, where it can be used to study new catalytic processes or improve existing ones. The compound’s properties may help in understanding reaction mechanisms and developing more efficient catalysts .

Educational Research

Lastly, this compound is used in educational research to teach advanced concepts in organic chemistry and catalysis. It provides a practical example for students to understand the application of theoretical knowledge .

Orientations Futures

Mécanisme D'action

Target of Action

Pyrrolidine-1-carboximidamide acetate is a derivative of pyrrolidine alkaloids . These alkaloids have been shown to interact with a variety of targets, including various enzymes, receptors, and cellular structures . .

Mode of Action

Pyrrolidine alkaloids, in general, have been shown to interact with their targets in a variety of ways, including binding to active sites, altering protein conformation, and modulating enzymatic activity .

Pharmacokinetics

The molecular weight of pyrrolidine-1-carboximidamide acetate is 17321 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Given the wide range of biological activities exhibited by pyrrolidine alkaloids , it is likely that Pyrrolidine-1-carboximidamide acetate may have diverse effects at the molecular and cellular level.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of many compounds .

Propriétés

IUPAC Name |

acetic acid;pyrrolidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3.C2H4O2/c6-5(7)8-3-1-2-4-8;1-2(3)4/h1-4H2,(H3,6,7);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMGRNLCRCULRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CCN(C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolidine-1-carboximidamide acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride](/img/structure/B1418340.png)

![4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1418341.png)

![5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B1418345.png)

![Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418347.png)

![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride](/img/structure/B1418359.png)